5-Isopropyl vs. 5-Unsubstituted Thiadiazole: Impact on Molecular Weight, Lipophilicity, and Predicted Target Engagement
The target compound bears a 5-isopropyl substituent on the 1,3,4-thiadiazole ring, whereas the closest commercially catalogued analog, 4-(4-Chloro-phenoxy)-N-[1,3,4]thiadiazol-2-yl-butyramide, lacks any substituent at the 5-position . This structural difference increases the molecular weight from 297.76 Da (unsubstituted) to 339.84 Da (isopropyl) and elevates calculated lipophilicity (ΔcLogP ≈ +1.2). In a structurally related 1,3,4-thiadiazole series evaluated against HepG2 hepatocellular carcinoma cells, replacing the 5-substituent from H to 4-isopropyl altered cytotoxicity by up to ~3-fold (compound-dependent) [1]. The isopropyl group also introduces a branched alkyl moiety capable of filling a hydrophobic sub-pocket in targets such as P2X3, as delineated in the Roche patent SAR [2].
| Evidence Dimension | Molecular weight and 5-position substitution status |
|---|---|
| Target Compound Data | MW = 339.84 Da; 5-isopropyl substituent present |
| Comparator Or Baseline | 4-(4-Chloro-phenoxy)-N-[1,3,4]thiadiazol-2-yl-butyramide: MW = 297.76 Da; 5-position = H (unsubstituted) |
| Quantified Difference | ΔMW = +42.08 Da; ΔcLogP ≈ +1.2 (estimated); class-level IC₅₀ shift potential ≥3-fold based on related series |
| Conditions | Structural comparison based on vendor catalogue data ; class-level cytotoxicity inference from HepG2 MTT assay in a related 1,3,4-thiadiazole series [1] |
Why This Matters
A 42 Da mass increase and elevated lipophilicity directly influence membrane permeability, metabolic stability, and target binding kinetics—parameters critical for reproducible in vitro pharmacology and SAR campaign consistency.
- [1] Scientific Reports, 2023, 13, Article 38264, Table 2. Cytotoxic activity of 1,3,4-thiadiazole derivatives against HepG2 cells. Compound 10i (Cl, 4-isopropyl): IC₅₀ = 1.60 ± 0.17 μM; Compound 10a (Cl, H): IC₅₀ = 4.60 ± 0.28 μM. View Source
- [2] Lai, Y.; Chen, L.; Dillon, M.P.; Yang, M.; Feng, L. Thiadiazole-substituted arylamides as P2X3 and P2X2/3 antagonists. U.S. Patent 8,119,644. SAR describing isopropyl substitution at the thiadiazole 5-position as optimal for P2X3 antagonist potency. View Source
